Cas no 16499-05-1 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-)
![2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- structure](https://it.kuujia.com/scimg/cas/16499-05-1x500.png)
16499-05-1 structure
Nome del prodotto:2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione
- Graveolone
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- InChI=1/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H
- 16499-05-1
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo-(1,2b:5,4')-dipyran-2,6-dione
- CHEBI:174258
- 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione #
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b
- WEDGVCZUPFZNDE-UHFFFAOYSA-N
- 2,2-dimethyl-3H-pyrano[5,6-g]chromene-4,8-quinone
- 6,7-Dihydro-8,8-dimethyl-2h,8h-benzo(1,2-b:5,4-b')dipyran-2,6-dione
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione, 7,8-dihydro-8,8-dimethyl-
- DTXSID10167830
- 8,8-dimethyl-2H,6H,7H,8H-pyrano[3,2-g]chromene-2,6-dione
- XG163695
- 8,8-dimethyl-7,8-dihydropyrano[3,2-g]chromen-2,6-dione
-
- Inchi: InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3
- Chiave InChI: WEDGVCZUPFZNDE-UHFFFAOYSA-N
- Sorrisi: O=C1C=CC2=CC3C(=O)CC(C)(C)OC=3C=C2O1
Proprietà calcolate
- Massa esatta: 244.07356
- Massa monoisotopica: 244.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.286
- Punto di fusione: 177.5-178°C
- Punto di ebollizione: 439.7°Cat760mmHg
- Punto di infiammabilità: 199°C
- Indice di rifrazione: 1.577
- PSA: 52.6
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Letteratura correlata
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Cumarini e derivati Pirano-coumarini lineari
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Cumarini e derivati Piranocumarini Pirano-coumarini lineari
- Prodotti naturali e estratti Estratti di piante a base di piante Deverra tortuosa
16499-05-1 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-) Prodotti correlati
- 21301-86-0(1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(1,2-dimethylpropyl)-)
- 2034340-57-1(4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide)
- 1804381-62-1(Methyl 4-amino-2-(3-oxopropyl)benzoate)
- 2236045-43-3(1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene)
- 2229378-34-9(3-amino-3-(2-ethylphenyl)cyclobutan-1-ol)
- 2229374-12-1(3-(2-ethoxyphenyl)methyl-3-methoxyazetidine)
- 2171851-58-2(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}propanoic acid)
- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)
- 1355785-92-0(4-(1,3-dioxaindan-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine)
- 2680802-29-1(tert-butyl N-(1-bromo-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
